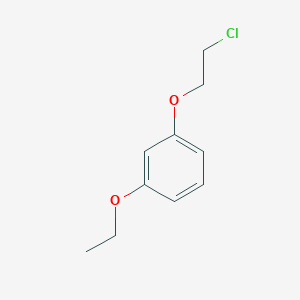

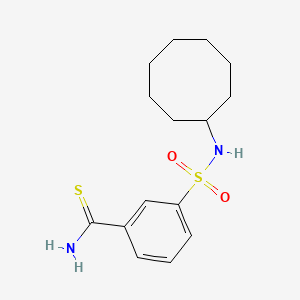

![molecular formula C8H7ClF3NS B1517049 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline CAS No. 1019350-70-9](/img/structure/B1517049.png)

5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline

Overview

Description

5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline (5-Cl-TSA) is a synthetic organic compound with a wide range of applications in scientific research. In recent years, 5-Cl-TSA has been extensively studied for its potential biomedical applications.

Scientific Research Applications

Biocide Efficacy in Coatings and Paper Products

This compound has been evaluated for its effectiveness as a biocide in coatings and paper products. The safety assessment conducted by the European Food Safety Authority (EFSA) concluded that there is no safety concern for consumers if the maximum residual amount in finished products does not exceed certain limits . This application is crucial for preventing microbial growth that can degrade materials and pose health risks.

Medicine: Potential Therapeutic Agent Synthesis

While direct applications in medicine for this specific compound are not well-documented, its structural features suggest potential utility in synthesizing therapeutic agents. The presence of a trifluoroethyl group and an aniline moiety could be leveraged in designing molecules with specific pharmacological activities, although further research would be necessary to explore this potential .

Agriculture: Synthesis of Agrochemicals

In agriculture, compounds like 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline could be intermediates in the synthesis of agrochemicals. Their structural properties may be useful in creating pesticides or herbicides that require specific chemical functionalities to target pests or weeds effectively .

Material Science: Advanced Polymer Research

The unique chemical structure of this compound suggests it could be used in material science, particularly in the development of advanced polymers. Its ability to potentially interact with other substances at the molecular level might lead to the creation of materials with desirable properties such as increased durability or specialized conductivity .

Environmental Science: Pollution Remediation

Compounds with sulfanyl groups have been studied for their potential applications in environmental science, particularly in pollution remediation. They could play a role in processes designed to remove or neutralize pollutants from soil, water, or air .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline could be used as a standard or reagent in various analytical techniques, such as chromatography and spectroscopy. Its distinct chemical signature allows it to be a reference point for identifying or quantifying other substances .

Biochemistry: Enzyme Inhibition Studies

The structural components of this compound may make it suitable for studying enzyme interactions in biochemistry. It could act as an inhibitor or activator for specific enzymes, helping to elucidate their mechanisms and roles in biological processes .

Pharmaceutical Research: Drug Design and Discovery

Finally, in pharmaceutical research, the compound’s molecular framework could be valuable in drug design and discovery. Its chemical groups might interact with biological targets, leading to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name |

5-chloro-2-(2,2,2-trifluoroethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NS/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSUIDNJYVJCOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)SCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)

![3-Amino-N-[2-(1-cyclohexen-1-YL)ethyl]benzamide](/img/structure/B1516977.png)

![3-[(Carbamoylmethyl)sulfanyl]propanoic acid](/img/structure/B1516983.png)

![1-{3-[(2-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516984.png)

![Ethyl 3-[(3-pyridinylmethyl)amino]propanoate](/img/structure/B1516988.png)